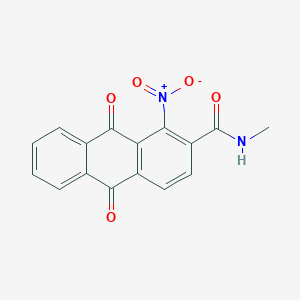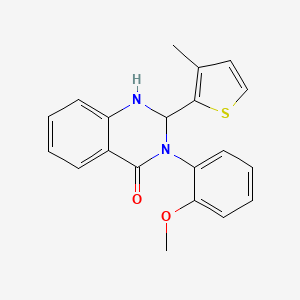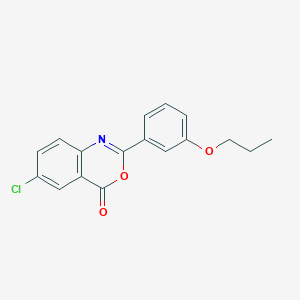![molecular formula C14H22O B5301623 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene, also known as Tropolone, is a bicyclic organic compound that has been widely used in scientific research for its unique chemical properties. Tropolone is a pale yellow solid that is soluble in organic solvents and has a melting point of 68-70°C. It has a distinctive odor and is highly reactive due to the presence of a ketone and an unsaturated bond in its structure.
Aplicaciones Científicas De Investigación
6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has been used in a wide range of scientific research applications due to its unique chemical properties. It has been used as a chelating agent for metal ions, a ligand for catalysis, a precursor for the synthesis of pharmaceuticals and agrochemicals, and a component in electrochemical sensors. 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of tropolone is complex and varies depending on the specific application. As a chelating agent, tropolone forms a complex with metal ions by coordinating with their lone pair of electrons. This complexation can lead to a variety of effects, including increased solubility, enhanced stability, and altered reactivity. As a ligand for catalysis, tropolone can coordinate with a metal center and facilitate a variety of chemical reactions. As an anticancer agent, tropolone has been shown to inhibit the activity of certain enzymes that are required for cancer cell growth.
Biochemical and Physiological Effects
6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and aldose reductase, which are involved in melanin production and diabetic complications, respectively. 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, tropolone has been shown to have antibacterial and antifungal properties, which make it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tropolone in lab experiments is its unique chemical properties, which make it a versatile and useful reagent. 6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene is also relatively inexpensive and easy to synthesize, which makes it accessible to researchers with limited resources. However, there are also some limitations to using tropolone in lab experiments. For example, tropolone is highly reactive and can be difficult to handle, which can lead to experimental errors. Additionally, tropolone has a relatively short shelf life and can degrade over time, which can affect the reproducibility of experiments.
Direcciones Futuras
There are many potential future directions for research on tropolone. One area of interest is the development of new synthetic methods for producing tropolone and its derivatives. Another area of interest is the investigation of tropolone's potential as an anticancer agent, as well as its potential for use in the development of new antibiotics. Additionally, further research is needed to fully understand the biochemical and physiological effects of tropolone, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene can be synthesized using a variety of methods, including the oxidation of 2,4,6-trimethylphenol with potassium permanganate or hydrogen peroxide, or the cyclization of 2,4,6-trimethylphenol with acetic anhydride. However, the most commonly used method for synthesizing tropolone is the cyclization of 2,4,6-trimethylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. This method is preferred because it is simple, efficient, and yields a high purity product.
Propiedades
IUPAC Name |
6,8,9-trimethyl-4-[(E)-prop-1-enyl]-3-oxabicyclo[3.3.1]non-6-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-6-13-14-10(3)7-9(2)12(8-15-13)11(14)4/h5-7,9,11-14H,8H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCLQQNWIIUXOP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C2C(C(CO1)C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1C2C(C(CO1)C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8,9-trimethyl-4-[(1E)-prop-1-en-1-yl]-3-oxabicyclo[3.3.1]non-6-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)


![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)